

Confirming the Structure of Javanicin C: A 2D NMR-Based Guide

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Compound of Interest

Compound Name: Javanicin C

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For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of natural products is a critical step in the discovery pipeline. This guide provides a comprehensive overview of how two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy is employed to confirm the structure of **Javanicin C**, a bioactive naphthoquinone.

While the structure of **Javanicin C** has been firmly established as 5,8-dihydroxy-6-methoxy-2-methyl-3-(2-oxopropyl)naphthalene-1,4-dione and confirmed by X-ray crystallography, this guide will serve as a practical example of how modern spectroscopic techniques are used for structural confirmation.^[1] We will explore the hypothetical 2D NMR data that would be expected for **Javanicin C** and demonstrate how this data is used to piece together its molecular architecture.

The Structure of Javanicin C

The confirmed structure of **Javanicin C** is presented below. Our analysis will focus on how 2D NMR correlations would be used to verify the connectivity of the carbon skeleton and the positions of the various substituents.

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Data Presentation: Expected 2D NMR Correlations for Javanicin C

The following table summarizes the key hypothetical 2D NMR correlations that would be instrumental in confirming the structure of **Javanicin C**. This data is predicted based on the known chemical structure.

Proton (^1H)	Carbon (^{13}C)	COSY Correlations (^1H - ^1H)	HMBC Correlations (^1H - ^{13}C)
H-7 (s, ~6.5)	C-7 (~105)	-	C-5, C-6, C-8, C-8a
OCH ₃ (s, ~4.0)	OCH ₃ (~57)	-	C-6
CH ₃ -2 (s, ~2.2)	CH ₃ -2 (~15)	-	C-1, C-2, C-3
CH ₂ -1' (s, ~3.8)	CH ₂ -1' (~50)	H-2'	C-2, C-3, C-4, C-2'
CH ₃ -2' (s, ~2.3)	CH ₃ -2' (~30)	H-1'	C-1', C-2'
5-OH (s, ~12.5)	-	-	C-4a, C-5, C-6
8-OH (s, ~13.0)	-	-	C-7, C-8, C-8a

Experimental Protocols

Detailed methodologies for the key 2D NMR experiments are provided below. These protocols are standard for the structural elucidation of organic molecules.

1. Sample Preparation:

- A 5-10 mg sample of purified **Javanicin C** is dissolved in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- The solution is transferred to a 5 mm NMR tube.

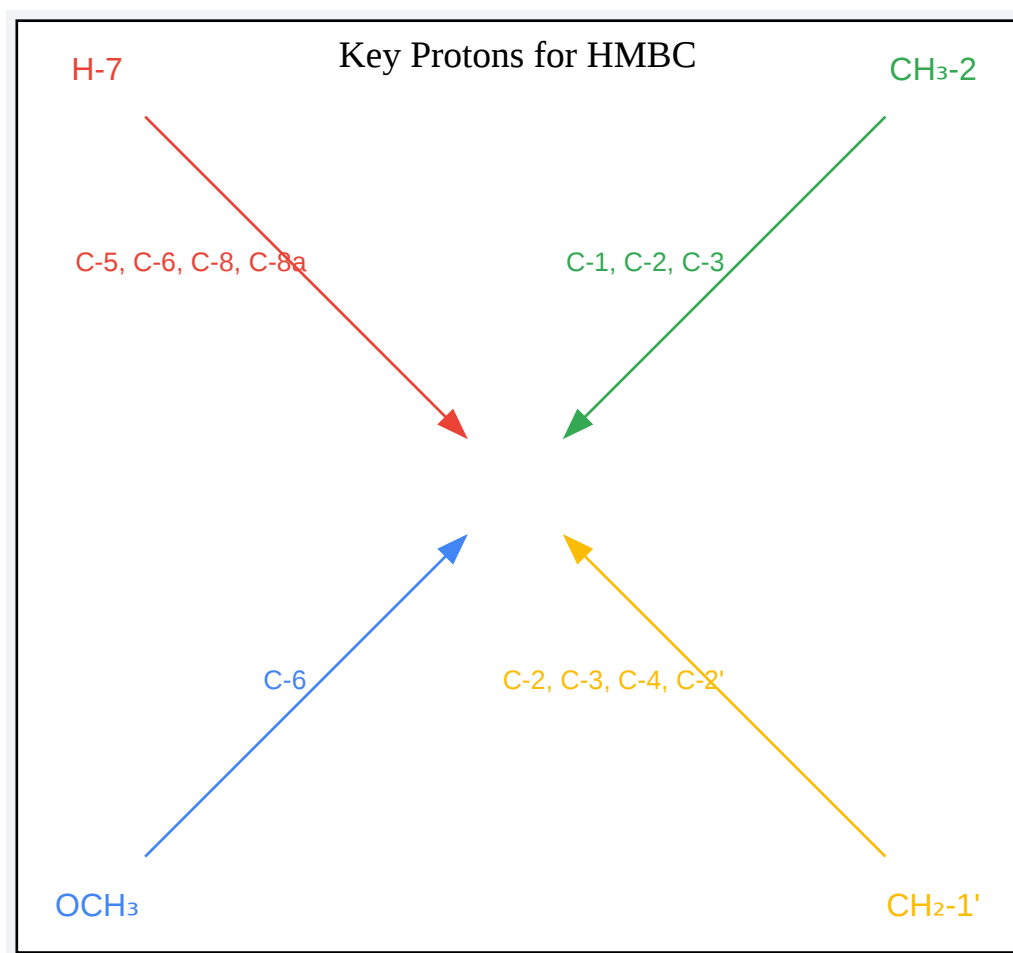
2. NMR Data Acquisition:

- All NMR spectra are acquired on a 500 MHz (or higher) spectrometer equipped with a cryoprobe.

- ^1H NMR: Standard proton spectra are acquired to identify the chemical shifts and multiplicities of all protons.
- ^{13}C NMR: Standard carbon spectra are acquired to identify the chemical shifts of all carbons.
- COSY (Correlation Spectroscopy): A standard COSY-45 or DQF-COSY experiment is performed to identify proton-proton spin-spin couplings, revealing adjacent protons.
- HSQC (Heteronuclear Single Quantum Coherence): A standard HSQC experiment is performed to identify direct one-bond correlations between protons and their attached carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): A standard HMBC experiment is performed to identify two- and three-bond correlations between protons and carbons. The long-range coupling delay is typically optimized for 8 Hz.
- NOESY (Nuclear Overhauser Effect Spectroscopy): A standard NOESY experiment is performed with a mixing time of 500-800 ms to identify through-space correlations between protons, which can help to confirm stereochemistry and spatial relationships.

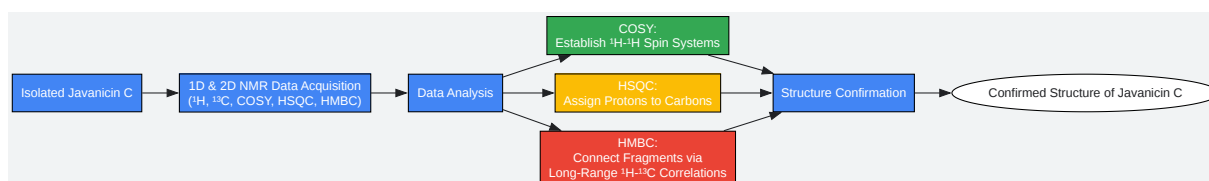
Mandatory Visualizations

The following diagrams illustrate the key relationships and workflows involved in the structural confirmation of **Javanicin C**.



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Caption: Key HMBC correlations for **Javanicin C**.



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Caption: Experimental workflow for 2D NMR-based structure confirmation.

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References

- 1. Javanicin, an antibacterial naphthaquinone from an endophytic fungus of neem, Chloridium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
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